molecular formula C6H7ClN2 B1590292 6-Chloro-5-methylpyridin-3-amine CAS No. 38186-82-2

6-Chloro-5-methylpyridin-3-amine

Cat. No.: B1590292
CAS No.: 38186-82-2
M. Wt: 142.58 g/mol
InChI Key: VSBISZPNLZFTPG-UHFFFAOYSA-N
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Description

Contextualizing 6-Chloro-5-methylpyridin-3-amine within Contemporary Heterocyclic Chemistry Research

Heterocyclic chemistry is a cornerstone of modern organic and medicinal chemistry. The inclusion of atoms other than carbon within a ring structure, known as heteroatoms, imparts unique properties to these molecules. Nitrogen-containing heterocycles, such as pyridine (B92270), are of particular importance. rsc.orgresearchgate.net this compound fits into this landscape as a substituted pyridine, a class of compounds that has garnered significant attention for its wide-ranging applicability.

The strategic placement of a chlorine atom, a methyl group, and an amine group on the pyridine ring of this compound provides multiple reactive sites. This allows chemists to selectively modify the molecule, making it a valuable building block in the synthesis of a diverse array of more complex structures. The interplay of the electron-withdrawing nature of the chlorine and the nitrogen heteroatom with the electron-donating character of the amine and methyl groups influences the reactivity and properties of the molecule in predictable ways.

Significance of the Pyridine Scaffold in Advanced Chemical Synthesis and Biological Activity

The pyridine ring is a fundamental structural motif found in a vast number of both naturally occurring and synthetic compounds. rsc.orgresearchgate.net Its presence is notable in many vitamins, alkaloids, and pharmaceuticals. rsc.orgresearchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a base, which are crucial interactions for biological activity. nih.gov This has led to the pyridine scaffold being described as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. rsc.orgrsc.org

The versatility of the pyridine scaffold extends to its role in chemical synthesis. The ring system can undergo a variety of chemical transformations, including electrophilic and nucleophilic substitutions, allowing for the introduction of diverse functional groups. nih.gov This adaptability makes pyridine and its derivatives, like this compound, indispensable tools for synthetic chemists in constructing complex molecules with desired properties. researchgate.net The incorporation of a pyridine nucleus is a key strategy in drug discovery, often enhancing the pharmacokinetic properties of potential drug candidates. ajrconline.org

Overview of Research Trajectories for Aminopyridines and Related Halogenated Derivatives

Research into aminopyridines and their halogenated derivatives is a dynamic and expanding area. Scientists are actively exploring new synthetic methods to create these compounds more efficiently and with greater control over their structure. nih.gov A significant focus of this research is the development of novel therapeutic agents, as these compounds have shown promise in a variety of biological applications, including as antibacterial, antifungal, anticancer, and anti-inflammatory agents. researchgate.netresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-5-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-4-2-5(8)3-9-6(4)7/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSBISZPNLZFTPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10485485
Record name 6-Chloro-5-methylpyridin-3-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38186-82-2
Record name 6-Chloro-5-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10485485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-6-chloro-5-methylpyridine
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Advanced Synthetic Methodologies and Process Optimization for 6 Chloro 5 Methylpyridin 3 Amine

Evolution of Synthetic Routes to 6-Chloro-5-methylpyridin-3-amine and its Isomers

The construction of the substituted pyridine (B92270) ring is a fundamental challenge in organic synthesis. acsgcipr.org Over the years, various strategies have been developed to access this compound and its isomers, ranging from classical condensation reactions to modern cross-coupling technologies.

Suzuki-Miyaura Cross-Coupling Reactions in the Synthesis of Methylpyridines

The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful tool for the formation of carbon-carbon bonds, offering a versatile approach to methylpyridines. nih.gov This palladium-catalyzed reaction typically involves the coupling of an organoboron reagent (such as a boronic acid or ester) with a halide or triflate. libretexts.org The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org

In the context of methylpyridine synthesis, this methodology has been successfully employed to introduce methyl groups onto a pre-existing pyridine core. For instance, a safe and efficient synthesis of 6-chloro-5-methylpyridin-2-amine (B1439278), a key intermediate for certain pharmaceuticals, was achieved using a Suzuki-Miyaura cross-coupling to introduce the crucial 5-position methyl group. acs.org A study on the synthesis of various pyridine derivatives utilized the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with several arylboronic acids, achieving moderate to good yields. nih.govresearchgate.net The reaction conditions for these transformations are critical and often require careful optimization of the palladium catalyst, ligand, base, and solvent system. nih.govbeilstein-journals.org

Reactant 1Reactant 2CatalystBaseSolventYield
5-Bromo-2-methylpyridin-3-amineArylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/WaterModerate to Good
2-Amino-6-chloropyridine derivativeMethylboronic acidNot specifiedNot specifiedNot specified62.4% (overall)

This table summarizes representative Suzuki-Miyaura cross-coupling reactions for the synthesis of methylpyridines.

Alternative Cross-Coupling Strategies for Halogenated Aminopyridines

While the Suzuki-Miyaura reaction is prevalent, other cross-coupling strategies are also employed for the synthesis of halogenated aminopyridines. These methods provide alternative pathways that can sometimes offer advantages in terms of substrate scope, functional group tolerance, or reaction conditions.

Palladium-catalyzed C,N-cross coupling reactions, for example, present a direct approach to N(3)-substituted-2,3-diaminopyridines from 3-halo-2-aminopyridines. researchgate.net The use of specific catalyst systems, such as those based on RuPhos and BrettPhos precatalysts in combination with LiHMDS as a base, allows for the coupling of unprotected 3-halo-2-aminopyridines with primary and secondary amines. researchgate.net Copper-catalyzed C-N cross-coupling reactions have also been developed for the N-arylation of various amines with aryl halides, offering a more environmentally friendly and cost-effective alternative to palladium-based systems in some cases. mdpi.com The choice of catalyst and reaction conditions is crucial for achieving high selectivity and yield in these transformations. researchgate.netnih.gov

Cyclization and Substitution Reaction Pathways for Pyridine Ring Formation

The de novo construction of the pyridine ring through cyclization reactions represents a classical and still widely used approach. baranlab.org These methods often involve the condensation of aldehydes, ketones, and ammonia (B1221849) or its derivatives. acsgcipr.org A variety of named reactions, such as the Hantzsch pyridine synthesis, fall under this category. acsgcipr.org While effective for producing simple pyridines, these methods can sometimes lack regioselectivity when synthesizing highly substituted or asymmetric pyridines. baranlab.org

Modern variations of these cyclization strategies continue to be developed. For instance, a one-pot synthesis of substituted pyridines has been reported via a domino cyclization-oxidative aromatization approach using a bifunctional palladium/solid acid catalyst and microwave irradiation. organic-chemistry.org Another metal-free approach involves the efficient cyclization of α,β,γ,δ-unsaturated ketones with ammonium (B1175870) formate (B1220265) under air to produce asymmetrical 2,6-diarylpyridines. organic-chemistry.org Ring-closing olefin metathesis (RCM) has also been utilized as a key step in the synthesis of substituted 3-hydroxypyridines and 3-aminopyridine (B143674) derivatives. organic-chemistry.org

Substitution reactions on a pre-formed pyridine ring are another major pathway. Due to the electron-deficient nature of the pyridine ring, electrophilic aromatic substitution is generally difficult and tends to occur at the 3-position. wikipedia.org Conversely, nucleophilic substitution readily occurs at the 2- and 4-positions. wikipedia.org This reactivity pattern can be strategically exploited to introduce various functional groups.

Regioselective Chlorination and Amination Approaches

The introduction of chloro and amino groups at specific positions on the pyridine ring is crucial for the synthesis of this compound. Regioselective functionalization is often a significant challenge.

Regioselective Chlorination: The direct chlorination of pyridines can be unselective. However, the use of pyridine N-oxides can activate the ring towards electrophilic substitution at the 2- and 4-positions. wikipedia.orgresearchgate.net Subsequent deoxygenation provides the desired chlorinated pyridine. wikipedia.org A method for the regioselective chlorination of 2-aminopyridines using LiCl as the chlorine source in the presence of Selectfluor has been developed, affording chlorinated pyridines in good to high yields with high regioselectivity. rsc.org The regioselectivity is highly dependent on the substitution pattern of the starting 2-aminopyridine. rsc.org

Regioselective Amination: Direct amination of pyridine rings can be achieved through reactions like the Chichibabin reaction, which typically introduces an amino group at the 2-position. pkusz.edu.cn More recent developments include radical amination reactions. For example, a method for the ortho-selective radical amination of aniline-derived sulfamate (B1201201) salts has been demonstrated, allowing for the introduction of NH₂ and alkylamine groups. acs.org While not directly applied to pyridine, this demonstrates the potential of radical reactions for regioselective C-H amination.

High-Yield and Scalable Synthetic Protocols

The transition from laboratory-scale synthesis to industrial production requires the development of high-yield and scalable protocols. This involves a thorough optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness.

Optimization of Reaction Conditions for Industrial Production

For the industrial production of this compound and related compounds, every aspect of the synthesis must be carefully considered. This includes the choice of starting materials, reagents, catalysts, solvents, reaction temperature, and pressure. acsgcipr.orggoogle.com

An improved synthesis of N-(6-chloro-3-pyridylmethyl)-methylamine, a related compound, was developed for industrial application. The process involves reacting 2-chloro-5-chloromethylpyridine with monomethyl amine gas in toluene (B28343) at a controlled temperature of -5°C to 5°C. google.com This method was reported to reduce raw material dosage, decrease transportation costs, be more environmentally friendly due to less wastewater generation, and result in a high-purity product. google.com

The optimization of reaction conditions for the amination of 2-chloro-5-methylpyridine (B98176) with 1H-pyrazole has also been studied, highlighting the importance of catalyst selection and reaction parameters in achieving efficient C-N bond formation. researchgate.net In the context of continuous manufacturing, process design and optimization play a crucial role in minimizing costs and improving efficiency for the production of pharmaceuticals derived from pyridine intermediates. vcu.edu

ParameterLaboratory ScaleIndustrial Scale
Catalyst Often precious metal catalysts (e.g., Palladium)Focus on cost-effective and recyclable catalysts (e.g., Copper) or catalyst optimization for low loading
Solvent Wide variety of solventsPreference for green, recoverable, and low-toxicity solvents
Temperature & Pressure Wide range, often ambientOptimized for energy efficiency and safety, may involve elevated temperatures and pressures in specialized reactors
Work-up & Purification ChromatographyCrystallization, distillation, extraction
Process Mode BatchContinuous or semi-continuous flow for improved efficiency and consistency

This table provides a general comparison of considerations for laboratory versus industrial scale synthesis.

Catalyst and Ligand Screening in Palladium-Catalyzed Processes

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-nitrogen bonds in the synthesis of complex heterocyclic molecules. While direct studies on catalyst and ligand screening for the amination of the 6-chloro-5-methylpyridine core to produce the 3-amine are not extensively detailed in the provided search results, principles can be drawn from the synthesis of closely related isomers and analogous systems.

Furthermore, research into the palladium-catalyzed amination of other nitrogen-containing heterocycles, such as 2-chloro-1,5-naphthyridines, provides insights into the types of catalytic systems that could be effective. researchgate.net The development of efficient methodologies for these related reactions often involves screening a variety of palladium precursors and phosphine (B1218219) ligands to optimize reaction efficiency, yield, and selectivity. researchgate.net Such studies are fundamental to developing a robust process for the targeted C-N bond formation required for this compound.

Solvent Effects and Reaction Medium Engineering

In a study on the synthesis of thiazolo[5,4-b]pyridines using the related starting material 3-amino-2-chloro-5-methylpyridine, the reaction was optimized under thermal conditions. researchgate.net The use of sabinene (B1680474), a renewable and non-toxic terpene derivative, as a green solvent was investigated. researchgate.net The reaction of 3-amino-2-chloro-5-methylpyridine with phenyl isothiocyanate in a sealed tube with sabinene required heating to 160 °C for 16 hours to afford the desired product in a 66% yield. researchgate.net This demonstrates the viability of biomass-derived solvents in heterocyclic synthesis, although conditions can be demanding. researchgate.net

The following table summarizes the optimization results for the reaction of 3-amino-2-chloro-5-methylpyridine under different solvent and energy source conditions, highlighting the impact of the reaction medium.

Starting MaterialReagentSolventConditionsYieldReference
3-amino-2-chloro-5-methylpyridinePhenyl isothiocyanateSabineneThermal, 160 °C, 16 h66% researchgate.net

In other industrial processes for related compounds, traditional organic solvents like toluene are employed. For example, in an improved synthesis of N-(6-chloro-3-pyridylmethyl)-methylamine, toluene serves as the reaction medium. google.com The process involves cooling the toluene solution before introducing other reagents, and the final product is obtained after washing, separation, and distillation to remove the toluene, which can potentially be recovered and recycled. google.comnih.gov Reaction medium engineering can also involve using microwave irradiation, which often favors polar, high-boiling point solvents like DMF, DMSO, or ethanol (B145695) to achieve significant increases in reaction rates. mdpi.com

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is essential for developing sustainable chemical manufacturing processes. rsc.org These principles aim to reduce waste, minimize the use of hazardous substances, improve energy efficiency, and utilize renewable feedstocks. rasayanjournal.co.inrsc.org

Use of Greener Solvents and Conditions: A key principle of green chemistry is the use of safer solvents. The investigation of sabinene as a biomass-derived, non-toxic solvent for reactions involving chloro-methyl-aminopyridines is a direct application of this principle. researchgate.net While traditional solvents like toluene are effective, their environmental and health profiles necessitate careful handling and recovery to minimize impact. google.comnih.gov Solvent-free, or neat, reaction conditions represent an even greener alternative by completely eliminating solvent waste. nih.govmdpi.com

Catalysis and Atom Economy: Catalytic reactions are inherently greener than stoichiometric processes as they reduce waste by using small amounts of a substance to generate large amounts of product. mdpi.com The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction for the synthesis of the 6-chloro-5-methylpyridin-2-amine intermediate, exemplifies a method with high atom economy and efficiency. researchgate.net Green catalytic methods such as hydrogen borrowing or reductive amination are also being developed for the synthesis of amines from more sustainable resources. rsc.org

Waste Prevention and Process Optimization: Preventing waste is a cornerstone of green chemistry. An improved process for a related pyridinylmethylamine derivative significantly reduced aqueous waste by switching from a 30% aqueous solution of monomethylamine to monomethyl amine gas. google.com This change not only decreased the volume of wastewater requiring treatment but also increased the final product purity from 96% to over 97.5%. google.com Such process modifications that design out waste are critical for creating environmentally and economically advantageous syntheses. nih.gov

By integrating these green chemistry principles, the synthesis of this compound and other important chemical intermediates can be made more sustainable, safer, and more efficient.

Elucidation of Reaction Mechanisms and Kinetics Pertaining to 6 Chloro 5 Methylpyridin 3 Amine

Detailed Mechanistic Investigations of Formation Reactions

The formation of the 6-Chloro-5-methylpyridin-3-amine structure likely involves multi-step synthetic sequences. Mechanistic investigations into related pyridine (B92270) syntheses provide a framework for understanding these processes.

Catalytic methods, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, are powerful tools for constructing the substituted pyridine core. rsc.org The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Transition state analysis, often performed using computational methods like Density Functional Theory (DFT), is crucial for understanding reaction barriers and selectivity. In the Suzuki-Miyaura reaction, the initial oxidative addition of the halide (e.g., a chloropyridine) to the palladium(0) catalyst is frequently the rate-determining step. libretexts.org Computational analyses of this step for similar systems have utilized "distortion-interaction" models. rsc.orgnih.gov This model separates the activation energy into two components:

Distortion Energy (ΔEdist): The energy required to distort the catalyst and the substrate from their ground-state geometries to the geometries they adopt in the transition state. rsc.orgnih.gov

Interaction Energy (ΔEint): The energy released when the two distorted fragments interact. rsc.orgnih.gov

Table 1: Key Steps and Transition States in Relevant Catalytic Cycles
Reaction TypeKey Mechanistic StepNature of Transition State / IntermediateFactors Influencing Stability
Suzuki-Miyaura CouplingOxidative AdditionFormation of Pd(II)-aryl speciesLigand sterics and electronics, C-X bond strength nih.gov
Nucleophilic Aromatic Substitution (SNAr)Nucleophilic AttackMeisenheimer Complex (σ-adduct)Stabilization of negative charge by EWGs, aromaticity loss nih.govwikipedia.org
Chichibabin ReactionNucleophilic AttackAnionic σ-adductRing basicity, charge delocalization onto ring nitrogen wikipedia.org

The synthesis of this compound is not a single-step process from simple precursors. Various multi-step routes can be envisaged, each involving distinct chemical intermediates.

One common strategy for introducing an amino group onto a pyridine ring is through the reduction of a nitro group. A plausible synthetic route could therefore involve the nitration of 2-chloro-3-methylpyridine (B94477) to form a 2-chloro-5-methyl-3-nitropyridine intermediate, which is subsequently reduced to the desired amine. orgsyn.org

Another classical approach is the Chichibabin reaction, which involves the direct amination of a pyridine ring using sodium amide. wikipedia.org The mechanism proceeds through a tetrahedral σ-adduct , also known as a Meisenheimer adduct, which forms upon nucleophilic attack of the amide ion. wikipedia.orgmyttex.net Aromatization is regained through the elimination of a hydride ion.

More complex syntheses of related aminopyridines have been documented, highlighting the role of various other intermediates. For example, syntheses starting from acyclic precursors can involve Knovenagel condensation followed by cyclization, passing through intermediates like cyanopyridones . google.comchemicalbook.com Subsequent chlorination and functional group transformations (e.g., conversion of a cyano group to an amide, followed by a Hofmann rearrangement to an amine) would be required. google.comchemicalbook.com The Hofmann rearrangement itself proceeds via an isocyanate intermediate.

Table 2: Potential Intermediates in the Synthesis of this compound
Synthetic StrategyKey IntermediateSubsequent Transformation
Nitration-Reduction2-Chloro-5-methyl-3-nitropyridineReduction of nitro group (e.g., with H2/Pd or Sn/HCl) orgsyn.org
From Nicotinamide derivative6-Chloro-5-methylnicotinamideHofmann rearrangement (via isocyanate) to form amine google.com
From Cyanopyridine2-Chloro-3-methyl-5-cyanopyridineHydrolysis to amide, then Hofmann rearrangement, or Curtius/Lossen rearrangement
Chichibabin-type ReactionAnionic σ-adduct (Meisenheimer complex)Hydride elimination to restore aromaticity wikipedia.org

Kinetic Studies of Key Transformation Steps

Kinetic studies focus on the rates of chemical reactions and the factors that influence them. For the synthesis of this compound, understanding the kinetics of key steps is essential for optimizing reaction conditions and yields.

Nucleophilic Aromatic Substitution (SNAr): In the SNAr mechanism, which is relevant for the substitution of the chlorine atom or other leaving groups on the pyridine ring, the rate-determining step is typically the initial nucleophilic attack on the aromatic ring. wikipedia.org This step involves the disruption of the aromatic system to form the high-energy Meisenheimer intermediate. The subsequent step, the loss of the leaving group to restore aromaticity, is usually fast. wikipedia.org

Chichibabin Reaction: The mechanism involves two main steps: nucleophilic addition of the amide ion to form the σ-adduct, and subsequent elimination of a hydride ion. wikipedia.orgresearchgate.net Kinetic and theoretical studies suggest that the first step, the nucleophilic attack, is the rate-determining step. researchgate.net

Palladium-Catalyzed Cross-Coupling: For many Suzuki-Miyaura reactions, the oxidative addition of the aryl halide to the Pd(0) catalyst is considered the rate-determining step of the catalytic cycle. libretexts.org However, in some systems, other steps like transmetalation or even product desorption from the catalyst surface can become rate-limiting. rsc.org

The substituents on the pyridine ring exert a profound influence on the reaction rates through electronic and steric effects. In this compound, the key substituents are the ring nitrogen, the chloro group, and the methyl group.

Ring Nitrogen: The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution, especially at the C2 and C4 positions. wikipedia.org

Chloro Group (C6): As an electron-withdrawing group (EWG), the chlorine atom further activates the ring for nucleophilic attack by helping to stabilize the negative charge in the anionic Meisenheimer intermediate. byjus.comacs.org

Methyl Group (C5): The methyl group is an electron-donating group (EDG) via induction and hyperconjugation. EDGs generally decrease the rate of nucleophilic aromatic substitution because they destabilize the negatively charged intermediate. byjus.com

Table 3: Predicted Influence of Substituents on the Rate of Nucleophilic Aromatic Substitution
SubstituentPositionElectronic EffectInfluence on SNAr RateReason
Ring Nitrogen1Electron-WithdrawingIncreasesStabilizes anionic intermediate wikipedia.org
Chloro6Electron-Withdrawing (Inductive)IncreasesStabilizes anionic intermediate nih.govbyjus.com
Methyl5Electron-Donating (Inductive/Hyperconjugation)DecreasesDestabilizes anionic intermediate byjus.com
Amino3Electron-Donating (Resonance)DecreasesIncreases electron density on the ring

Derivatization and Chemical Transformations of 6 Chloro 5 Methylpyridin 3 Amine

Functionalization of the Amine Moiety

The primary amine group in 6-chloro-5-methylpyridin-3-amine is a key site for nucleophilic reactions, enabling the straightforward introduction of a wide range of substituents through acylation, alkylation, and condensation reactions.

Acylation and Alkylation Reactions

The amine group of this compound readily undergoes N-acylation and N-alkylation. Acylation is typically achieved by reacting the amine with acylating agents such as acid chlorides or anhydrides. For instance, the reaction with acetic anhydride (B1165640) can yield N-[6-chloro-5-methylpyridin-3-yl]acetamide. mdpi.com This transformation is often a preliminary step in more complex synthetic sequences, as the amide group can direct further reactions or be hydrolyzed back to the amine at a later stage. mdpi.com

Alkylation of the amine can be performed using various alkylating agents, such as alkyl halides. These reactions introduce alkyl groups onto the nitrogen atom, forming secondary or tertiary amines depending on the reaction conditions and the stoichiometry of the reactants. For example, reaction with ethylamine (B1201723) can lead to the formation of N-(6-Chloro-3-pyridylmethyl)ethylamine. koeichem.com The choice of base and solvent is crucial in these reactions to control the extent of alkylation and minimize side reactions.

Table 1: Examples of Acylation and Alkylation Reactions

Reactant 1Reactant 2ProductReaction Type
This compoundAcetic anhydrideN-[6-chloro-5-methylpyridin-3-yl]acetamideAcylation
This compoundEthylamineN-(6-Chloro-3-pyridylmethyl)ethylamineAlkylation

Formation of Imines and Schiff Bases

The primary amine of this compound can condense with aldehydes and ketones to form imines, also known as Schiff bases. youtube.commasterorganicchemistry.com This reversible reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. youtube.com The formation of the C=N double bond is characteristic of this transformation.

The reaction is typically carried out in a suitable solvent, and the equilibrium can be shifted towards the product by removing the water formed during the reaction. youtube.com These imines are versatile intermediates themselves and can be reduced to form secondary amines or used in various cyclization reactions to construct heterocyclic systems. For example, reacting this compound with an aromatic aldehyde would yield the corresponding N-(arylmethylidene)-6-chloro-5-methylpyridin-3-amine. nih.gov

Modifications of the Pyridine (B92270) Ring

The pyridine ring of this compound, bearing a chloro substituent, is amenable to several modifications, most notably through substitution of the halogen and the introduction of new groups via modern cross-coupling methodologies.

Halogen Exchange Reactions

The chlorine atom on the pyridine ring can be replaced by other halogens or nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. While less common than cross-coupling, these reactions can be useful for introducing specific functionalities. For instance, a chloro group can sometimes be exchanged for a fluoro group under specific fluorinating conditions, although such transformations can be challenging and may require harsh conditions.

Introduction of Additional Substituents via Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for modifying the pyridine ring of this compound. acs.org The chlorine atom serves as a handle for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is widely used to form new carbon-carbon bonds by coupling the chloro-substituted pyridine with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.comresearchgate.net This allows for the introduction of various aryl and vinyl groups at the 6-position of the pyridine ring. For example, reacting this compound with an arylboronic acid can yield 6-aryl-5-methylpyridin-3-amine derivatives. researchgate.net

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the chlorinated pyridine and a terminal alkyne. soton.ac.uk It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. soton.ac.uk This method is invaluable for synthesizing alkynyl-substituted pyridines, which are important precursors for more complex structures. soton.ac.uknih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a new carbon-nitrogen bond, replacing the chlorine atom with an amine. This allows for the synthesis of diaminopyridine derivatives, which might be difficult to prepare by other methods.

Table 2: Overview of Cross-Coupling Reactions

Reaction NameCoupling PartnerCatalyst SystemBond FormedProduct Type
Suzuki-MiyauraAryl/Vinyl Boronic AcidPd catalyst (e.g., Pd(PPh3)4) + BaseC-C6-Aryl/Vinyl-5-methylpyridin-3-amine
SonogashiraTerminal AlkynePd catalyst + Cu(I) co-catalyst + BaseC-C (alkynyl)6-Alkynyl-5-methylpyridin-3-amine
Buchwald-HartwigAminePd catalyst + Ligand + BaseC-N6-(Substituted amino)-5-methylpyridin-3-amine

Synthesis of Advanced Pyridine-Based Scaffolds Utilizing this compound as a Precursor

This compound is a key starting material for the synthesis of a variety of more complex heterocyclic scaffolds, particularly fused ring systems. mdpi.com The strategic combination of reactions at both the amine and the chloro-substituent allows for the construction of intricate molecular architectures. mdpi.comnih.gov

For instance, the amine group can be used as a nucleophile in a cyclization reaction after a suitable electrophilic partner has been introduced elsewhere on the molecule or on a reacting partner. Similarly, the chloro group can be displaced intramolecularly by a nucleophile to form a new ring.

An example of building a more complex scaffold involves a sequence where the amine is first acylated or alkylated, followed by a cross-coupling reaction on the pyridine ring. The newly introduced substituent can then participate in a cyclization reaction with the modified amine side chain, leading to the formation of fused bicyclic or tricyclic systems. These advanced scaffolds are of significant interest in medicinal chemistry and materials science. nih.govnih.govclockss.org The versatility of this compound as a precursor stems from the orthogonal reactivity of its functional groups, enabling a modular approach to the synthesis of diverse pyridine-based compounds. acs.org

Computational Chemistry and Theoretical Studies of 6 Chloro 5 Methylpyridin 3 Amine

Quantum Mechanical Investigations and Electronic Structure

Quantum mechanical methods are fundamental to understanding the behavior of molecules at the electronic level. These calculations can elucidate the distribution of electrons, the energies of molecular orbitals, and the electrostatic potential, all of which are key determinants of a molecule's chemical character and reactivity.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a mainstay of computational chemistry, balancing accuracy with computational cost. It is used to determine the optimized geometry and electronic properties of molecules. In DFT, the electronic energy of a system is expressed as a functional of the electron density. A typical DFT study involves selecting a functional (e.g., B3LYP, PW91) and a basis set (e.g., 6-311G(d,p)) to solve the Schrödinger equation approximately. anichemllc.com

For substituted pyridines, DFT calculations are routinely used to compute structural parameters (bond lengths and angles), thermodynamic properties, and vibrational frequencies. For instance, in a study of 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N,N-dipropylacetamide, DFT calculations with the B3LYP functional were used to determine bond lengths and angles, which were found to be in good agreement with experimental data. anichemllc.com Similar calculations for 5-chloro-2-hydroxypyridine (B146416) have been performed using HF and B3LYP methods with a 6-311++G(d,p) basis set to obtain the optimized geometry and vibrational wavenumbers. ijesit.com These studies provide a framework for how the geometric and electronic structure of 6-Chloro-5-methylpyridin-3-amine could be theoretically characterized.

Table 1: Representative DFT-Calculated Properties for Substituted Pyridines (Note: Data below is for illustrative purposes based on related compounds, not this compound)

CompoundMethodCalculated PropertyValueReference
2-chloro-5-nitropyridine (B43025)B3LYP/6-311++G(d,p)Dipole Moment0.3818 Debye researchgate.net
(E)-2-{[(3-chlorophenyl)imino]methyl}phenolB3LYP/6-311++G(2d,2p)Electronegativity (χ)4.236 eV scienceopen.com
(E)-2-{[(3-chlorophenyl)imino]methyl}phenolB3LYP/6-311++G(2d,2p)Chemical Hardness (η)2.035 eV scienceopen.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.net The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insights into the chemical stability and reactivity of a molecule. mdpi.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. mdpi.comresearchgate.net

In a study on 2-chloro-5-nitropyridine, the HOMO and LUMO energies were calculated to understand the electronic transitions and reactivity. lab-chemicals.com The lowering of the HOMO-LUMO gap in such molecules is often attributed to the strong electron-accepting ability of the nitro group, which stabilizes the LUMO. lab-chemicals.com Analysis of various pyridinyl and pyrimidinyl phosphonates revealed that the compound with the smallest energy gap (ΔE = 3.605 eV) was the most reactive. materialsciencejournal.org

Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Pyridine (B92270) (Note: Data for 2-chloro-5-nitro pyridine, intended to illustrate the concept)

OrbitalEnergy (eV)Reference
HOMO-7.06 cymitquimica.com
LUMO-2.54 cymitquimica.com
HOMO-LUMO Gap (ΔE)4.52 cymitquimica.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. scienceopen.com The MEP map displays the electrostatic potential on the electron isodensity surface, using a color scale to indicate different potential regions. Typically, red areas represent regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue areas indicate positive potential (electron-poor), which are favorable for nucleophilic attack. researchgate.net

For a molecule like this compound, an MEP map would reveal the most likely sites for chemical reactions. The lone pair of electrons on the pyridine nitrogen atom and the amino group would be expected to be regions of negative potential (red or yellow), indicating their nucleophilic character. In contrast, the hydrogen atoms of the amino group and potentially the carbon atom attached to the electron-withdrawing chlorine atom would show positive potential (blue), highlighting their electrophilic character. Studies on other substituted pyridines, such as 2-chloro-5-nitropyridine and various pyridine-3-carbonitrile (B1148548) derivatives, have successfully used MEP maps to identify reactive sites and understand intermolecular interactions. researchgate.netbldpharm.com

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanics is excellent for studying static electronic properties, molecular dynamics (MD) simulations are employed to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing insights into conformational changes, molecular flexibility, and intermolecular interactions. researchgate.net

Predictive Modeling of Reactivity and Selectivity

Building on the data from quantum mechanics and molecular dynamics, predictive models can be developed to correlate molecular structure with specific properties or activities.

Quantitative Structure-Property Relationships (QSPR) in Pyridine Chemistry

Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to build mathematical models correlating the chemical structure of compounds with their physicochemical properties. uni.lu These models are based on molecular descriptors, which are numerical values derived from the theoretical 3D structure of the molecule. Descriptors can be constitutional, topological, geometric, or electronic in nature.

In the context of pyridine chemistry, QSPR models have been successfully developed to predict a wide range of properties, including boiling points, melting points, gas-chromatographic retention indices, and permeability. uni.lu For example, a QSPR study on 171 pyridine derivatives used descriptors calculated by Gaussian 09 software to predict thermodynamic properties like Gibbs free energy and enthalpy of formation. bldpharm.com Another study investigated the permeability of pyridine and its derivatives, finding that computational descriptors related to the desolvation of the molecules from water could effectively describe the substituent effect on permeability. Such models are invaluable for predicting the properties of new or untested pyridine derivatives like this compound, thereby accelerating materials and drug discovery processes.

Cheminformatics Approaches for Derivatization Design

Cheminformatics plays a pivotal role in the rational design of novel derivatives of this compound. By leveraging computational tools and theoretical models, researchers can predict the physicochemical and biological properties of virtual compounds, thereby prioritizing the synthesis of candidates with the highest potential for desired activities. This in-silico approach accelerates the drug discovery pipeline by reducing the time and cost associated with synthesizing and testing a large number of compounds. The primary strategies employed include quantitative structure-activity relationship (QSAR) modeling and structure-based drug design, such as molecular docking.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For the derivatization of this compound, a QSAR model would be built using a training set of analogous compounds with known activities. The model can then be used to predict the activity of novel, yet-to-be-synthesized derivatives.

The process involves calculating a variety of molecular descriptors for each compound, which can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, molecular connectivity, 2D pharmacophore fingerprints.

3D Descriptors: van der Waals volume, polar surface area, molecular shape indices.

These descriptors are then correlated with the biological activity using statistical methods like multiple linear regression (MLR) or machine learning algorithms. For instance, a hypothetical QSAR study on a series of this compound derivatives might reveal that increasing the hydrophobicity at a certain position while maintaining a specific electronic distribution on the pyridine ring enhances activity.

Table 1: Hypothetical Molecular Descriptors for QSAR Analysis of this compound Derivatives

Derivative SubstitutionMolecular Weight ( g/mol )LogPPolar Surface Area (Ų)Predicted Activity (IC₅₀, µM)
R = H (Parent)142.591.8538.910.5
R = -CH₃156.622.3538.98.2
R = -F160.581.9538.99.8
R = -OCH₃172.611.8048.17.5
R = -CONH₂185.621.2081.95.1

Note: The data in this table is hypothetical and for illustrative purposes only.

Structure-Based Derivatization Design: Molecular Docking

When the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, structure-based drug design becomes a powerful tool for creating potent and selective derivatives. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. nih.gov

For this compound, the process would involve:

Target Identification and Preparation: Obtaining the crystal structure of a relevant biological target, for example, a protein kinase, from a repository like the Protein Data Bank (PDB). nih.gov

Binding Site Analysis: Identifying the key amino acid residues in the active site that can form hydrogen bonds, hydrophobic interactions, or electrostatic interactions.

In Silico Derivatization: Creating a virtual library of derivatives by adding various substituents to the this compound scaffold.

Molecular Docking Simulation: Docking each virtual derivative into the active site of the target protein to predict its binding mode and affinity. The docking scores, along with an analysis of the binding interactions, help in prioritizing candidates.

For example, the amine group of this compound could act as a hydrogen bond donor, while the pyridine nitrogen could act as an acceptor. The chlorine and methyl groups can be modified to explore different pockets within the binding site to enhance binding affinity and selectivity. mdpi.com The design of an irreversible inhibitor could be achieved by incorporating a reactive group (a "warhead") that forms a covalent bond with a specific residue, such as a cysteine, in the target's active site. mdpi.com

Table 2: Example of a Virtual Screening Workflow for Derivatization

StepDescriptionTools & TechniquesDesired Outcome
1Scaffold SelectionChemical DatabasesThis compound core structure.
2Virtual Library GenerationCombinatorial library enumeration softwareA diverse set of virtual derivatives with various R-groups.
3Conformer GenerationMolecular mechanics force fields (e.g., MMFF94)Low-energy 3D conformations for each derivative.
4Molecular DockingDocking programs (e.g., AutoDock, GOLD)Prediction of binding poses and scores for each derivative in the target's active site.
5Post-Docking AnalysisVisualization software, interaction fingerprintingIdentification of key interactions (H-bonds, hydrophobic contacts) and selection of top-ranking candidates.
6ADMET PredictionIn silico ADMET modelsFiltering of candidates based on predicted absorption, distribution, metabolism, excretion, and toxicity profiles.

Through these cheminformatics approaches, the design of this compound derivatives can be systematically guided, significantly increasing the efficiency of identifying lead compounds for further development.

Advanced Spectroscopic Characterization Techniques Applied to 6 Chloro 5 Methylpyridin 3 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of 6-Chloro-5-methylpyridin-3-amine and its derivatives. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment of each atom within the molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a derivative, specific chemical shifts (δ) are observed for the protons of the pyridine (B92270) ring and the methyl group. For instance, in a related compound, 2-amino-6-methylpyridine, the methyl protons appear as a singlet around 2.43 ppm, while the aromatic protons exhibit signals in the range of 6.62 to 7.39 ppm. rsc.org The coupling constants (J) between adjacent protons offer valuable insights into their spatial relationships.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In pyridine derivatives, the carbon atoms of the aromatic ring typically resonate between 105 and 158 ppm. rsc.orgtestbook.com For example, in 2-amino-6-methylpyridine, the methyl carbon appears around 24.0 ppm, while the ring carbons are observed at various shifts, such as 105.9, 114.9, 138.4, 154.7, and 157.1 ppm. rsc.org Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in definitively assigning these proton and carbon signals and establishing the connectivity within the molecule. mdpi.combas.bg

¹H and ¹³C NMR Data for a Representative Pyridine Derivative (2-amino-6-methylpyridine)
Atom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
CH₃2.43 (s, 3H)24.0
Pyridine-H6.62-7.39 (m)105.9, 114.9, 138.4, 154.7, 157.1

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of this compound. It also provides valuable information about the molecule's structure through the analysis of its fragmentation patterns.

In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion's mass-to-charge ratio (m/z) is measured, which corresponds to the molecular weight of the compound. For amines, the molecular ion peak is characteristically an odd number. libretexts.org High-resolution mass spectrometry (HRMS) can provide the exact molecular formula by measuring the mass with very high precision. rsc.orgmdpi.com

The fragmentation of the molecular ion provides a unique fingerprint that aids in structural elucidation. Common fragmentation pathways for aromatic amines include the loss of small neutral molecules. libretexts.orglibretexts.org For halogenated compounds, the isotopic pattern of the halogen atom (e.g., the M:M+2 ratio of approximately 3:1 for chlorine) is a key diagnostic feature. miamioh.edu

Predicted Collision Cross Section (CCS) values for 6-chloro-5-methylpyridazin-3-amine (B3024583) Adducts
Adductm/zPredicted CCS (Ų)
[M+H]⁺144.03230125.1
[M+Na]⁺166.01424136.0
[M-H]⁻142.01774126.1
[M+NH₄]⁺161.05884144.7
[M+K]⁺181.98818132.5
[M+H-H₂O]⁺126.02228119.1
[M+HCOO]⁻188.02322144.0
[M+CH₃COO]⁻202.03887174.8

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. cardiff.ac.uk These methods are highly effective for identifying the functional groups present in this compound and its derivatives.

Infrared (IR) Spectroscopy: The IR spectrum reveals characteristic absorption bands corresponding to specific bond vibrations. For primary aromatic amines, the N-H stretching vibrations typically appear in the region of 3300-3500 cm⁻¹. core.ac.uk The C-N stretching vibration is usually observed between 1250 and 1350 cm⁻¹. researchgate.net The C-Cl stretching vibration for chloropyridines is found in the range of 600-800 cm⁻¹. core.ac.uk

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The combination of IR and Raman data allows for a more complete vibrational analysis. researchgate.net Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict the vibrational frequencies and assist in the assignment of the experimental spectra. core.ac.ukresearchgate.net

Characteristic Vibrational Frequencies for Aminopyridine Derivatives
Vibrational ModeTypical Wavenumber Range (cm⁻¹)Reference
N-H Stretching (asymmetric)~3550-3560 core.ac.uk
N-H Stretching (symmetric)~3450-3455 core.ac.uk
C-N Stretching~1250-1370 core.ac.ukresearchgate.net
C-Cl Stretching~640-670 core.ac.uk

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of UV and visible light. libretexts.org For aromatic compounds like this compound, the spectrum is characterized by absorption bands arising from π → π* and n → π* transitions. libretexts.orgresearchgate.net

The π → π* transitions, which are typically of high intensity, originate from the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the pyridine ring. researchgate.net The n → π* transitions, which are generally of lower intensity, involve the excitation of non-bonding electrons (from the nitrogen atom's lone pair) to antibonding π* orbitals. researchgate.net The positions and intensities of these absorption bands can be influenced by the presence of substituents on the pyridine ring and the polarity of the solvent. researchgate.net Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to calculate the electronic transitions and aid in the interpretation of the experimental UV-Vis spectrum. researchgate.netsharif.edu

Typical Electronic Transitions in Pyridine Derivatives
TransitionWavelength Range (nm)Description
π → π200-400High-intensity transition within the aromatic ring.
n → π>300Lower-intensity transition involving nitrogen's lone pair electrons.

Advanced X-ray Crystallography Studies for Solid-State Structures

By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed electron density map can be constructed, from which the atomic positions are determined. researchgate.netconsensus.app These studies can reveal important intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of the molecules in the crystal lattice. researchgate.net For instance, in related pyran derivatives, N-H···N and N-H···O hydrogen bonds have been observed to stabilize the crystal structure. researchgate.net The crystallographic data, including unit cell dimensions and space group, provide an unambiguous structural confirmation. mdpi.comresearchgate.net

Example Crystallographic Data for a Substituted Pyran Derivative
ParameterValue
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)12.3069(8)
b (Å)9.7023(7)
c (Å)24.812(2)
β (°)94.862(6)
Z8

Biological Activities and Mechanistic Pathways of 6 Chloro 5 Methylpyridin 3 Amine Derivatives

Mechanism of Action Studies in Biological Systems

The biological effects of 6-chloro-5-methylpyridin-3-amine derivatives are rooted in their ability to interact with and modulate the function of specific biomolecules, such as enzymes and receptors, thereby altering cellular signaling. researchgate.net

Derivatives of aminopyridines and structurally related aminopyrimidines have demonstrated potent and selective inhibitory activity against several key enzyme families.

Fibroblast Growth Factor Receptor (FGFR) Inhibition: A series of aminotrimethylpyridinol and aminodimethylpyrimidinol derivatives were designed as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a kinase implicated in hepatocellular carcinoma. One compound, 6O , exhibited excellent, selective inhibitory activity against FGFR4, comparable to the known inhibitor BLU9931. nih.gov The selectivity was attributed to its specific conformation, which allows for strong binding interactions with FGFR4 while prohibiting effective binding to other FGFR isoforms like FGFR1, 2, and 3. nih.gov

Matrix Metalloproteinase (MMP) Inhibition: Certain peptide derivatives of 4-aminopyridine (B3432731) have been shown to inhibit the proteolytic activity of matrix metalloproteinases MMP-2 and MMP-9. researchgate.netbas.bg In one study, two derivatives, designated as substance A and substance C, effectively inhibited both MMP-2 and MMP-9 even at low concentrations. researchgate.netbas.bg MMPs are crucial enzymes in tissue remodeling and are often dysregulated in inflammatory diseases and cancer, making them a key therapeutic target.

5-Lipoxygenase (5-LOX) Inhibition: A copper complex of 4-aminopyridine (Cu-4AP-Br ) was found to possess high anti-inflammatory activity by inhibiting the 5-lipoxygenase (5-LOX) enzyme. rsc.org At a concentration of 100 μg/mL, the complex showed significant inhibition of the enzyme, demonstrating a clear mechanism for its anti-inflammatory effects. rsc.org

The unique structural properties of aminopyridine rings enable them to interact with a variety of enzymes and receptors, leading to a broad range of biological effects. rsc.orgresearchgate.net The design of these molecules often focuses on achieving specific ligand-target interactions to ensure potency and selectivity.

In an effort to develop cancer therapeutics, a potential irreversible inhibitor for the Monopolar spindle 1 (MPS1) kinase, N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine , was synthesized. mdpi.com The design featured a 6-chloro-3-nitropyridine "warhead" intended to covalently bind to a cysteine residue within the kinase. The nitro group was included to activate the chloropyridine for nucleophilic displacement and to promote the active conformation through an intramolecular hydrogen bond. Although this specific compound did not achieve the expected potency, its design illustrates the strategy of using the chloropyridine moiety to create specific, targeted interactions with a receptor. mdpi.com

By inhibiting key enzymes, derivatives of this compound can modulate critical cellular signaling pathways.

The inhibition of FGFR4 by compounds like 6O directly interferes with the FGF19/FGFR4 signaling pathway, which is a known driver of proliferation in a subset of hepatocellular carcinomas. nih.gov Similarly, the inhibition of MMP-2 and MMP-9 by 4-aminopyridine peptide derivatives can disrupt pathways related to inflammation and tumor cell invasion, as these enzymes are responsible for degrading the extracellular matrix. researchgate.netbas.bg Furthermore, the inhibition of the 5-LOX enzyme by aminopyridine complexes directly curtails the production of leukotrienes, which are potent lipid mediators of inflammation. rsc.org

Antimicrobial and Anti-inflammatory Properties

A significant area of research for pyridine (B92270) derivatives involves their potential as antimicrobial and anti-inflammatory agents. nih.govresearchgate.net

The pyridine nucleus is a privileged structure in the development of new antimicrobial compounds. nih.govresearchgate.net Various synthetic derivatives have been tested against a range of pathogens. For instance, a series of C-2 and C-6 substituted pyridines showed modest in vitro activity against several microorganisms. benthamdirect.comresearchgate.net In another study, newly synthesized 3-chloro-1-(4-substituted phenyl)-4-(pyridin-3-yl) azetidin-2-one (B1220530) derivatives were evaluated for antimicrobial activity, with some compounds showing moderate effects compared to standard drugs. scirp.org

Below is a table summarizing the antimicrobial activity of selected pyridine derivatives from research studies.

Compound TypeDerivative ExampleTest OrganismActivity/ResultSource
C-2, C-6 Substituted PyridineCompound 7 (C₂₂H₂₀N₂O₄)S. aureusMIC = 75 µg/mL researchgate.net
C-2, C-6 Substituted PyridineCompound 8 (C₂₄H₂₀N₂O₄)S. aureusMIC = 75 µg/mL researchgate.net
C-2, C-6 Substituted PyridineCompound 8 (C₂₄H₂₀N₂O₄)P. aeruginosaLowest MIC against this organism researchgate.net
C-2, C-6 Substituted PyridineCompound 9 (C₂₀H₁₂Br₂N₂O₂)S. mutansBactericidal activity researchgate.net
Azetidin-2-one Pyridine3-chloro-1-(4-fluorophenyl)-4-(pyridin-3-yl)azetidin-2-oneVarious bacteria & fungiFound to be most active in its series scirp.org
Azetidin-2-one Pyridine3-chloro-1-(4-chlorophenyl)-4-(pyridin-3-yl)azetidin-2-oneVarious bacteria & fungiFound to be most active in its series scirp.org
2-Amino-3-cyanopyridineCompound 22cS. aureus, B. subtilisMIC = 39 µg/mL rsc.org

In addition to antimicrobial effects, aminopyridine derivatives have demonstrated significant anti-inflammatory potential. Peptide derivatives of 4-aminopyridine were evaluated in a rat model of immune complex-induced inflammation. researchgate.netbas.bg One derivative, substance A, showed a clear anti-inflammatory effect by inhibiting the production of antibodies in the blood. researchgate.netbas.bg This in vivo activity is supported by its in vitro ability to inhibit the pro-inflammatory enzymes MMP-2 and MMP-9. researchgate.netbas.bg

Applications in Medicinal Chemistry and Drug Discovery

The diverse biological activities of aminopyridine derivatives make them valuable scaffolds in medicinal chemistry and drug discovery. rsc.orgresearchgate.net Their ability to interact with a wide array of enzymes and receptors allows for their development as therapeutic agents for numerous diseases. researchgate.net

The research into derivatives of this compound and related structures is geared towards creating novel drugs. The development of selective FGFR4 inhibitors like compound 6O presents a promising avenue for targeted cancer therapy, specifically for hepatocellular carcinoma. nih.gov The synthesis of molecules designed to inhibit MPS1 kinase, though still in early stages, highlights the use of the chloropyridine moiety as a reactive component for creating targeted covalent inhibitors for cancer treatment. mdpi.com

Furthermore, the consistent findings of antimicrobial activity in various pyridine derivatives underscore their potential as a source of new antibiotics to combat resistant pathogens. rsc.orgresearchgate.netscirp.org The demonstrated anti-inflammatory properties, mediated through mechanisms like MMP and 5-LOX inhibition, position these compounds as leads for developing new treatments for inflammatory disorders. rsc.orgresearchgate.net

Scaffold Hopping and Bioisosteric Replacement Strategies

In the realm of drug design, scaffold hopping and bioisosteric replacement are powerful strategies to optimize lead compounds, enhance potency, improve pharmacokinetic profiles, and secure novel intellectual property. nih.govresearchgate.net Scaffold hopping involves the replacement of a core molecular framework with a different, often topologically distinct, scaffold while preserving the essential binding interactions with the biological target. nih.govnih.gov Bioisosteric replacement, a more subtle modification, entails substituting atoms or functional groups with others that possess similar physical or chemical properties, with the goal of modulating the compound's biological activity or metabolic stability. researchgate.netchemrxiv.org

While direct examples of scaffold hopping originating from the this compound framework are not extensively documented in dedicated studies, the principle is widely applied to pyridine-based compounds. For instance, researchers have successfully replaced pyridine rings with other heterocycles like pyrazoles to discover new selective inhibitors of kinases such as MK-2. nih.gov In another example, the central benzene (B151609) ring of the kinase inhibitor Cabozantinib was bioisosterically replaced with a pyridine ring, yielding a potent c-Met kinase inhibitor with comparable anti-tumor activity. nih.gov This highlights the utility of the pyridine core as both a starting point and a potential replacement for other aromatic systems.

A notable strategy involves the use of saturated bioisosteres to mimic the pyridine ring. For example, 3-azabicyclo[3.1.1]heptane has been proposed as a saturated mimetic for the 3,5-disubstituted pyridine fragment. chemrxiv.org Replacing the pyridine ring in the drug Rupatadine with this saturated core led to a dramatic improvement in solubility and metabolic stability, demonstrating the potential of such non-aromatic bioisosteres in drug optimization. chemrxiv.org These examples underscore the broad applicability of these strategies in the development of pyridine-containing drug candidates, a logic that extends to derivatives of this compound.

Structure-Activity Relationship (SAR) Studies of Pyridine Derivatives

The biological activity of pyridine derivatives is exquisitely sensitive to the nature and position of substituents on the pyridine ring. Structure-activity relationship (SAR) studies are therefore crucial for optimizing the potency and selectivity of these compounds. General SAR studies on pyridine derivatives have revealed key trends for antiproliferative activity. The presence and positioning of methoxy (B1213986) (-OCH3), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups can enhance activity, whereas the introduction of halogen atoms or other bulky groups may lead to lower antiproliferative effects. nih.gov

In the context of 3-aminopyridine (B143674) derivatives, SAR studies have been instrumental in developing potent kinase inhibitors. For instance, in a series of 3,5-diaryl-2-aminopyridine inhibitors of ALK2, a kinase implicated in the rare genetic disease fibrodysplasia ossificans progressiva, modifications at the 3-position were found to be critical. Replacing a 3-phenol group with a 4-phenylpiperazine moiety significantly increased the potency in cellular assays. acs.org

Systematic SAR studies on derivatives of this compound itself are limited in publicly available literature. However, its use as a building block in the synthesis of more complex molecules, such as B-Raf and EphB4 kinase inhibitors, implies that extensive SAR studies have been conducted within proprietary drug discovery programs. The chloro and methyl groups on the pyridine ring offer distinct vectors for chemical modification, allowing for a systematic exploration of the chemical space around the core scaffold to identify optimal substituents for target binding and desired biological effects.

Exploration of Other Biological Activities (e.g., Antioxidant, Anticancer)

Derivatives of this compound have been investigated primarily for their potential as anticancer agents, largely due to the prevalence of the substituted pyridine scaffold in a multitude of kinase inhibitors. echemcom.com The compound itself serves as a key intermediate in the synthesis of patented anticancer agents that function by inhibiting kinases crucial for tumor growth and survival, such as B-Raf and Ephrin type-B receptor 4 (EphB4).

The antioxidant potential of pyridine derivatives is another area of active investigation. The nitrogen atom in the pyridine ring can participate in electron delocalization and radical scavenging, contributing to antioxidant effects. While quantitative antioxidant data for this compound derivatives are scarce, related pyridine compounds have been noted for their antioxidant properties. nih.gov

The research into derivatives of this compound showcases the compound's importance as a starting point for the development of new therapeutic agents. The strategic application of medicinal chemistry principles, including scaffold hopping, bioisosteric replacement, and detailed SAR analysis, continues to unlock the full potential of this versatile chemical entity in the ongoing search for novel treatments for cancer and other diseases.

Future Research Directions and Translational Applications

Exploration of Novel Synthetic Methodologies

The synthesis of functionalized pyridine (B92270) derivatives is a cornerstone of modern organic chemistry. Future research will likely focus on developing more efficient, scalable, and environmentally benign methods for the synthesis of 6-Chloro-5-methylpyridin-3-amine and its analogs. While traditional methods exist, emerging strategies promise greater precision and diversity in the molecules that can be created.

Key areas of exploration include:

Advanced Cross-Coupling Reactions: Techniques like the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are being refined to enable more complex molecular constructions under milder conditions. For instance, an improved synthesis for the related 6-chloro-5-methylpyridin-2-amine (B1439278), a key intermediate for the drug Lumacaftor, was achieved using a Suzuki-Miyaura cross-coupling for the crucial methylation step. acs.org Similarly, Buchwald-Hartwig arylamination has been successfully used in the multi-step synthesis of complex kinase inhibitors derived from chloro-nitro-pyridines, demonstrating its power in forming critical C-N bonds. mdpi.com

Novel Ring-Annulation Strategies: Innovative methods that build new rings onto the existing pyridine scaffold are a major frontier. Recent research has demonstrated the use of O-vinylhydroxylamines as reagents that can react with pyridine N-oxides to trigger a cascade of reactions, ultimately forming fused ring systems like azaindoles. acs.orgacs.org Applying such strategies to this compound could unlock access to entirely new classes of polycyclic aromatic compounds with unique properties. acs.orgacs.org

Catalytic Hydrogenation: The development of selective hydrogenation techniques continues to be important. For related compounds like 6-chloro-3-pyridylmethylamine, methods using platinum catalysts have been developed to reduce imine precursors while avoiding undesired side reactions like de-chlorination, which can lower the yield. google.com

Table 1: Emerging Synthetic Methodologies

Methodology Description Potential Advantage Relevant Precursor Type
Suzuki-Miyaura Coupling A palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. High tolerance for various functional groups, enabling late-stage functionalization. Halogenated Pyridines
Buchwald-Hartwig Amination A palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. Efficient synthesis of complex amines and N-heterocycles. mdpi.com Chloro-pyridines, Amino-pyridines
Ring-Annulation with O-vinylhydroxylamines A reaction involving N-arylation of aza-arene N-oxides followed by rearrangement and cyclization to form fused rings. acs.orgacs.org Access to novel, complex polycyclic scaffolds like azaindoles from simple pyridine precursors. acs.orgacs.org Pyridine N-oxides
Selective Catalytic Hydrogenation Reduction of specific functional groups (e.g., imines) in the presence of others (e.g., chloro-substituents). google.com High yield and purity by minimizing side reactions. google.com Pyridylmethylideneamines

Advanced Computational Design of Functional Derivatives

Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery of new functional molecules. By simulating interactions at the atomic level, researchers can design and prioritize derivatives of this compound with enhanced properties for specific applications.

Future computational efforts are expected to focus on:

Structure-Based Drug Design (SBDD): Using the three-dimensional structures of biological targets, such as enzymes or receptors, scientists can design derivatives that fit perfectly into binding sites. For example, a derivative of 6-chloro-nitropyridine was designed as a potential covalent inhibitor for Monopolar Spindle 1 (MPS1) kinase, a target in cancer therapy. mdpi.com The design was based on a known reversible inhibitor, modifying the structure to form a specific bond with a cysteine residue in the kinase's hinge region. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. These models can predict the activity of virtual compounds, allowing researchers to screen vast chemical libraries computationally and synthesize only the most promising candidates.

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups (the pharmacophore) required for biological activity. This model can then be used as a template to design new derivatives of this compound that retain or improve upon the desired interactions with a biological target. The design of PET probes for imaging α-synuclein aggregates in Parkinson's disease was guided by a pharmacophore structure, leading to the synthesis of potent and selective imaging agents. mdpi.com

Table 2: Computational Design Strategies

Strategy Objective Key Output Example Application
Structure-Based Drug Design (SBDD) Design molecules with high affinity and selectivity for a specific biological target. Optimized 3D molecular structures for synthesis. Designing kinase inhibitors for cancer therapy. mdpi.com
QSAR Modeling Predict the biological activity of novel compounds before synthesis. Predictive mathematical models. Screening virtual libraries for potential agrochemicals.
Pharmacophore Modeling Identify and mimic the key interaction features of a known active molecule. A 3D template of essential chemical features. Developing selective PET probes for neurodegenerative diseases. mdpi.com
Molecular Dynamics (MD) Simulations Simulate the dynamic behavior of a molecule and its interaction with a target over time. Understanding binding stability and conformational changes. Assessing the binding of a potential drug to its receptor.

Development of this compound Based Probes for Biological Research

Chemical probes are essential tools for dissecting complex biological processes. The this compound scaffold is well-suited for the development of such probes due to its synthetic tractability and the ability to introduce reporter groups or reactive functionalities.

Future research in this area includes:

Covalent Probes for Enzyme Profiling: Derivatives can be designed as irreversible inhibitors that form a permanent bond with their target enzyme. The aforementioned work on an MPS1 kinase inhibitor, designed to react with a specific cysteine residue, exemplifies this approach. mdpi.com Such probes are invaluable for identifying and validating drug targets and studying enzyme function.

Positron Emission Tomography (PET) Imaging Agents: By incorporating a positron-emitting isotope (like Carbon-11 or Fluorine-18) into the structure, derivatives of this compound can be transformed into PET tracers. Research on related quinoline-amine derivatives has led to promising PET probes for imaging α-synuclein aggregates, a hallmark of Parkinson's disease. mdpi.com These probes allow for the non-invasive visualization and study of disease pathology in living subjects. mdpi.com

Fluorescent Probes: Attaching a fluorescent dye to the pyridine scaffold can create probes for use in cellular imaging techniques like fluorescence microscopy, enabling the visualization of specific proteins or cellular structures in real-time.

Table 3: Applications as Biological Probes

Probe Type Design Principle Research Application Example
Covalent Inhibitor Incorporates a reactive group to form a stable bond with a target protein. Target identification and validation; studying enzyme function. Cysteine-reactive probe for MPS1 kinase. mdpi.com
PET Radiotracer Contains a positron-emitting isotope for in vivo imaging. Non-invasive diagnosis and study of disease progression. [18F]-labeled probe for α-synuclein aggregates in Parkinson's disease. mdpi.com
Photoaffinity Label A light-activated group that forms a covalent bond with nearby molecules. Identifying binding partners and mapping interaction sites. Probes to map the binding site on α-synuclein fibrils. mdpi.com
Fluorescent Probe Features a fluorophore to enable detection by light. Cellular imaging and tracking of biological molecules. Visualizing protein localization in living cells.

Translational Research into Pharmaceutical and Agrochemical Applications

Translational research aims to bridge the gap between basic scientific discoveries and real-world applications. The this compound core is present in molecules with significant potential in both medicine and agriculture.

Pharmaceutical Applications: The aminopyridine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. nih.gov Derivatives of this compound are being actively investigated for various therapeutic purposes. Studies on related aminopyridine compounds have demonstrated a wide range of pharmacological activities, including anticonvulsant and antihistaminic effects. nih.gov More specifically, the chloro-methyl-pyridine core is central to the development of highly targeted therapies, such as the kinase inhibitors designed for oncology and the PET imaging agents for neurodegenerative disorders. mdpi.commdpi.com The presence of chlorine in pharmaceuticals is widespread, with over a quarter of FDA-approved drugs containing at least one chlorine atom, highlighting its importance in modulating a drug's properties. nih.gov

Agrochemical Applications: Chlorinated pyridine derivatives are critical components of modern agriculture. The related intermediate, 2-chloro-5-methylpyridine (B98176) (produced by the chlorination of 3-methylpyridine), is a key building block for neonicotinoid insecticides, one of the most widely used classes of insecticides globally. agropages.com Specifically, it is a precursor to major products like Imidacloprid and Acetamiprid. agropages.com The synthetic route via 3-methylpyridine (B133936) is a significant industrial process. agropages.com This underscores the immense translational value of the this compound scaffold and related structures as intermediates for producing crop protection agents that are vital for global food security.

Table 4: Key Derivatives and Translational Applications

Derivative Class Application Area Function Example Product/Target
Substituted Chloro-nitro-pyridines Pharmaceutical (Oncology) Covalent Kinase Inhibitor MPS1 Kinase Inhibitor. mdpi.com
Substituted Quinoline-amines Pharmaceutical (Diagnostics) PET Imaging Agent α-Synuclein PET Tracer. mdpi.com
2-Chloro-5-methylpyridine Agrochemical Insecticide Intermediate Imidacloprid, Acetamiprid. agropages.com
General Aminopyridines Pharmaceutical (Neurology) Anticonvulsant Agent Experimental anticonvulsants. nih.gov

Q & A

Q. What are the optimal synthetic routes for 6-chloro-5-methylpyridin-3-amine, and how do reaction conditions influence yield?

The synthesis of this compound can be achieved through reductive amination or substitution reactions. Key methods include:

  • Iron-mediated reduction : Using Fe and acetic acid in water achieves 97% yield under optimized conditions.
  • Ammonium chloride-assisted reduction : Fe and NH₄Cl in methanol yield 42%, highlighting solvent polarity and reagent interactions as critical factors .
  • Catalytic hydrogenation : Palladium catalysts in dioxane improve selectivity, but require rigorous temperature control (80–100°C) to minimize dehalogenation by-products .

Q. Which analytical techniques are most effective for characterizing this compound?

  • X-ray crystallography : SHELXL/SHELXTL software refines crystal structures, resolving positional disorder in the pyridine ring and amine group .
  • NMR spectroscopy : 1H^1H-NMR distinguishes the methyl (δ 2.3 ppm) and amine (δ 5.1 ppm) protons, while 13C^{13}C-NMR confirms the chloro-substituted carbon (δ 125 ppm).
  • Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak at m/z 142.59 (C6_6H7_7ClN2_2) .

Q. What safety protocols are recommended for handling this compound?

  • PPE : Use nitrile gloves and goggles to prevent skin/eye contact (H315/H319 hazards).
  • Ventilation : Conduct reactions in fume hoods due to potential amine vapor release.
  • Waste disposal : Neutralize acidic by-products (e.g., HCl) before aqueous waste treatment .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved for medicinal chemistry applications?

  • Palladium-catalyzed amination : Replace the chloro group with aryl/alkyl amines using Pd(PPh3_3)4_4 and Na2_2CO3_3 in DME:H2_2O (10:1) at 150°C. This method favors C–Cl bond activation over methyl or amine sites .
  • Buchwald-Hartwig coupling : Introduce heterocycles (e.g., triazoles) via Pd-mediated cross-coupling, optimizing ligand choice (XPhos) to suppress competing pathways .

Q. What computational strategies predict the bioactivity of this compound derivatives?

  • QSAR modeling : Use topological polar surface area (TPSA ≈ 35 Ų) and LogP (1.8) to assess blood-brain barrier permeability and solubility .
  • Docking studies : Simulate interactions with kinase targets (e.g., EGFR) by aligning the pyridine core in hydrophobic pockets, guided by molecular dynamics simulations .

Q. How can researchers address discrepancies in reported synthetic yields (e.g., 42% vs. 97%)?

  • Parameter analysis : Compare solvent polarity (acetic acid vs. methanol), reducing agent efficiency (Fe vs. Pd), and reaction time. Acetic acid enhances Fe activity via protonation, accelerating electron transfer .
  • By-product profiling : Use HPLC-MS to identify intermediates (e.g., over-reduced amines or dehalogenated species) that reduce yield .

Q. What strategies mitigate impurities during large-scale synthesis?

  • Crystallization optimization : Recrystallize crude product from ethyl acetate/hexane (3:1) to remove residual Fe salts.
  • Column chromatography : Employ silica gel (60–120 mesh) with CH2_2Cl2_2:MeOH (95:5) to isolate the target compound from methyl-substituted isomers .

Methodological Considerations

  • Experimental design : Prioritize DoE (Design of Experiments) to evaluate temperature, solvent, and catalyst interactions systematically.
  • Data validation : Cross-reference NMR shifts with computed chemical shifts (e.g., ACD/Labs) to confirm structural assignments .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.